molecular formula C8H7BrFNO2 B2922249 Methyl 4-amino-2-bromo-5-fluorobenzoate CAS No. 1196693-85-2

Methyl 4-amino-2-bromo-5-fluorobenzoate

Cat. No.: B2922249
CAS No.: 1196693-85-2
M. Wt: 248.051
InChI Key: CKJNUHFTKVVRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-2-bromo-5-fluorobenzoate is an organic compound with the molecular formula C8H7BrFNO2 It is a derivative of benzoic acid, where the carboxylic acid group is esterified with a methyl group, and the aromatic ring is substituted with amino, bromo, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-bromo-5-fluorobenzoate typically involves the esterification of 4-amino-2-bromo-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected, purified, and isolated.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-bromo-5-fluorobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be replaced by other nucleophiles in the presence of suitable reagents.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution: Products include azido, cyano, or other substituted derivatives.

    Oxidation: The major product is the nitro derivative.

    Reduction: The major product is the corresponding amine.

    Hydrolysis: The major product is 4-amino-2-bromo-5-fluorobenzoic acid.

Scientific Research Applications

Methyl 4-amino-2-bromo-5-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-bromo-5-fluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-2-bromo-5-chlorobenzoate
  • Methyl 4-amino-2-bromo-5-iodobenzoate
  • Methyl 4-amino-2-bromo-5-methylbenzoate

Uniqueness

Methyl 4-amino-2-bromo-5-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

methyl 4-amino-2-bromo-5-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJNUHFTKVVRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of the methyl 4-(benzylamino)-2-bromo-5-fluorobenzoate (2.4 g, 7.10 mmol) in acetic acid was treated with 10% palladium on charcoal (250 mg) and stirred at room temperature under 2 bar hydrogen for 18 hours. The reaction mixture was then diluted with methanol, filtered through celite and evaporated to low volume. The residue was suspended in water (50 mL) and basified with 5% sodium carbonate solution then was extracted with ethyl acetate (2×). The combined organic phases were dried (sodium sulfate) and evaporated to a sandy solid. This crude solid was dissolved in the methanol and passed down an SCX cartridge. Evaporation of the methanol eluents gave the title compound (1.3 g).
Name
methyl 4-(benzylamino)-2-bromo-5-fluorobenzoate
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2.4 g
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0 (± 1) mol
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250 mg
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catalyst
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solvent
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